![molecular formula C9H12O2 B139345 Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid CAS No. 156895-19-1](/img/structure/B139345.png)
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid, also known as TCOCA, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. The unique structure of TCOCA has sparked interest in its synthesis, mechanism of action, and potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is not well understood. However, studies have suggested that it may act as a nucleophile in certain reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. However, studies have suggested that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, the complex synthesis process and limited research on its properties may present limitations in its use.
Orientations Futures
There are several potential future directions for research on Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. One area of interest is its potential use in the synthesis of new compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Méthodes De Synthèse
The synthesis of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is a complex process that involves multiple steps. One common method for synthesizing Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid involves the reaction of norbornene with maleic anhydride to form endo-3-norbornene-cis, cis-dicarboxylic anhydride. This intermediate is then reacted with sodium methoxide to form Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Applications De Recherche Scientifique
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has been studied for its potential applications in various scientific fields. One area of research is its use as a building block in the synthesis of other compounds. Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
156895-19-1 |
|---|---|
Nom du produit |
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
tricyclo[3.2.1.03,6]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-3-5-1-6(4-9)7(9)2-5/h5-7H,1-4H2,(H,10,11) |
Clé InChI |
DKPJKMMCYJSORZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1CC3(C2)C(=O)O |
SMILES canonique |
C1C2CC3C1CC3(C2)C(=O)O |
Synonymes |
Tricyclo[3.2.1.03,6]octane-3-carboxylic acid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



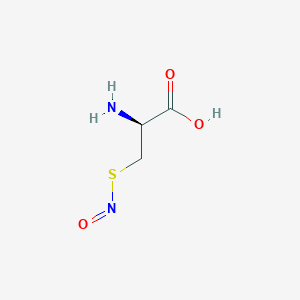
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)

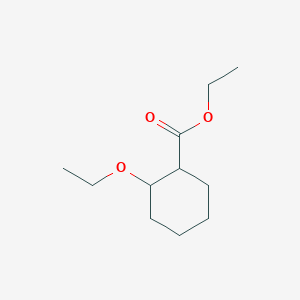

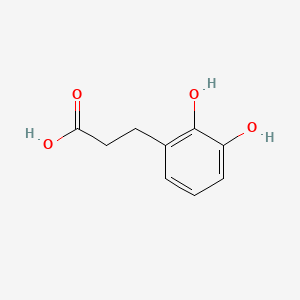
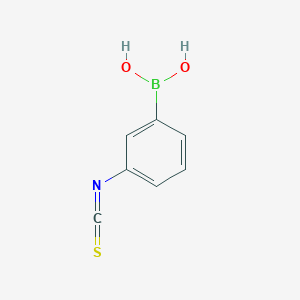
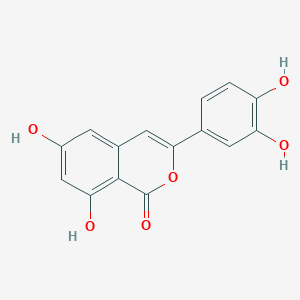
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
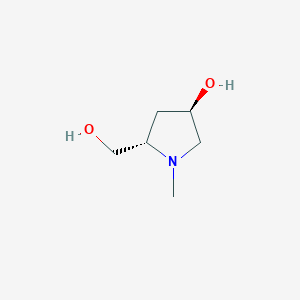
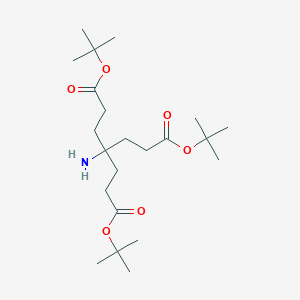
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
